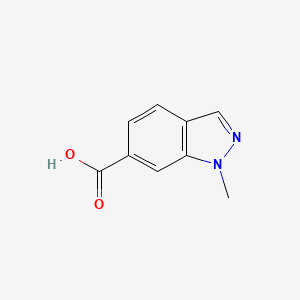

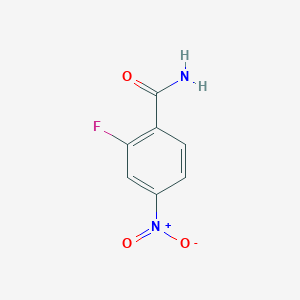

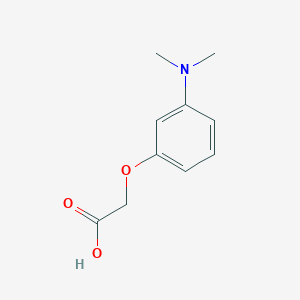

![molecular formula C11H21ClN2O2 B1321480 tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride CAS No. 1187931-28-7](/img/structure/B1321480.png)

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride

Overview

Description

Tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride (TBHPCH) is an organic compound derived from pyrrole and is used in various scientific research and industrial applications. It is a colorless solid that is soluble in water and is commonly used as a reagent in organic synthesis. TBHPCH has a wide range of uses in laboratory experiments, including as a catalyst, a solvent, and a ligand. It has also been used in the synthesis of various drugs, polymers, and other materials.

Scientific Research Applications

Efficient Synthesis and Scalability

- The compound has been utilized in an efficient and scalable synthesis process. Bahekar et al. (2017) developed a cost-effective, high-yielding, and commercially viable method for synthesizing a closely related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, which is essential for diverse pharmacological activities (Bahekar et al., 2017).

Chemical Properties and Synthesis Variability

- Vallat et al. (2009) explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction in the synthesis of related 5-hydroxyalkyl derivatives. This study highlights the compound's versatility in forming various stereochemical configurations (Vallat et al., 2009).

Organocatalyzed Synthesis

- Hozjan et al. (2023) reported the organocatalyzed synthesis of a derivative, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, emphasizing the compound's potential in organic synthesis and pharmaceutical applications (Hozjan et al., 2023).

Continuous Flow Synthesis

- Herath and Cosford (2010) demonstrated a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This innovative approach signifies its role in streamlining synthetic processes in medicinal chemistry (Herath & Cosford, 2010).

Structural Analysis and Reactivity

- The compound's structural properties and reactivity were analyzed by Hill et al. (2009), who studied the flash vacuum pyrolysis of a related tert-butyl derivative, revealing insights into its chemical behavior (Hill et al., 2009).

Photocyclodimer Formation

- The photocyclodimer formation of a tert-butyl dihydro pyrrole derivative was examined by Kopf et al. (1998), shedding light on the compound's photochemical properties and potential applications in material science (Kopf et al., 1998).

Future Directions

The hexahydropyrrolo-[3,2-c]-quinoline scaffold, to which “tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride” is related, has been the subject of synthetic efforts for the preparation of alkaloids and formation of analogues with interesting biological activity . This suggests potential future directions in medicinal chemistry and drug discovery .

properties

IUPAC Name |

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJJIZITFWJGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

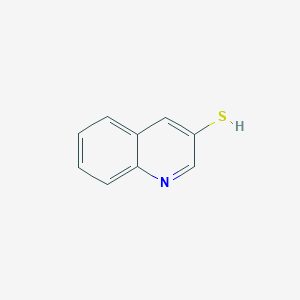

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)